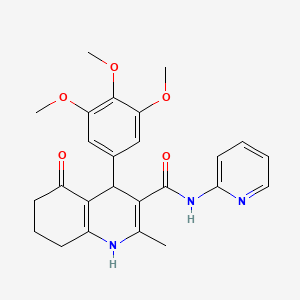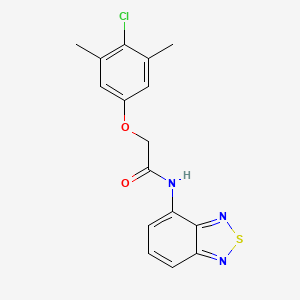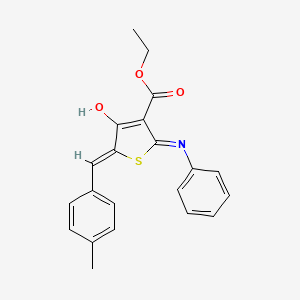![molecular formula C20H19NO4S2 B11649553 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one .
- It belongs to the class of thiazolidin-4-one derivatives , which are intriguing heterocyclic five-membered moieties.
- Thiazolidine motifs contain sulfur at the first position and nitrogen at the third position, enhancing their pharmacological properties.
- These compounds serve as valuable building blocks in organic synthesis and medicinal chemistry.
Méthodes De Préparation
- Synthetic routes for this compound involve various approaches:
Multicomponent reactions: These efficient methods combine multiple reactants in a single step.
Click reactions: These modular reactions allow for the rapid assembly of complex molecules.
Nano-catalysis: Nanoparticles act as catalysts, improving selectivity and yield.
Green chemistry: Environmentally friendly methods minimize waste and use benign reagents.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield thiazolidine-4-ones with saturated rings.
Substitution: Substituents on the benzylidene group can be modified via nucleophilic substitution.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).
Major Products: These reactions can yield various derivatives with altered functional groups.
Applications De Recherche Scientifique
- Thiazolidin-4-ones exhibit diverse biological properties:
Anticancer: Some derivatives show promising activity against cancer cells.
Anticonvulsant: Certain compounds have antiseizure effects.
Antimicrobial: Thiazolidin-4-ones display antibacterial and antifungal properties.
Anti-inflammatory: They may modulate inflammatory pathways.
Neuroprotective: Some derivatives protect neurons from damage.
Antioxidant: Compounds scavenge free radicals.
- These properties make thiazolidin-4-ones valuable for drug development.
Mécanisme D'action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- While I don’t have specific data on similar compounds, thiazolidin-4-ones are unique due to their sulfur-containing ring and diverse biological activities.
Propriétés
Formule moléculaire |
C20H19NO4S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-21-19(22)18(27-20(21)26)12-14-6-3-4-9-17(14)25-11-10-24-16-8-5-7-15(13-16)23-2/h3-9,12-13H,10-11H2,1-2H3/b18-12- |
Clé InChI |
KTFRIOHLXFUMKT-PDGQHHTCSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)/SC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
![(6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649495.png)
![2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11649496.png)
![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)
![[2-(2,4-dimethylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11649509.png)




![4-chloro-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649534.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11649549.png)
